molecular formula C7H12N2O B8754428 1-Ethyl-4-methyl-1H-imidazole-5-methanol

1-Ethyl-4-methyl-1H-imidazole-5-methanol

Cat. No.: B8754428
M. Wt: 140.18 g/mol
InChI Key: AKERBWUFYHNODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-methyl-1H-imidazole-5-methanol is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 4, and a methanol group at position 5 of the imidazole ring. It is a white crystalline solid that is soluble in water and various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-methanol can be achieved through several methods. One common approach involves the reaction of 1-ethyl-4-methylimidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: The major products include (1-ethyl-4-methyl-1H-imidazol-5-yl)aldehyde and (1-ethyl-4-methyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: The major product is (1-ethyl-4-methyl-1H-imidazol-5-yl)methane.

    Substitution: The major products include (1-ethyl-4-methyl-1H-imidazol-5-yl)methyl chloride and (1-ethyl-4-methyl-1H-imidazol-5-yl)methylamine.

Scientific Research Applications

1-Ethyl-4-methyl-1H-imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methyl-1H-imidazole-5-methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the hydroxyl group allows for hydrogen bonding and other interactions that can influence its activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-5-yl)methanol
  • (1-ethyl-1H-imidazol-5-yl)methanol
  • (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Uniqueness

1-Ethyl-4-methyl-1H-imidazole-5-methanol is unique due to the specific substitution pattern on the imidazole ring. The presence of both ethyl and methyl groups at positions 1 and 4, respectively, along with the hydroxyl group at position 5, imparts distinct chemical and physical properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(3-ethyl-5-methylimidazol-4-yl)methanol

InChI

InChI=1S/C7H12N2O/c1-3-9-5-8-6(2)7(9)4-10/h5,10H,3-4H2,1-2H3

InChI Key

AKERBWUFYHNODR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1-ethyl-4-methyl-1H-imidazole-5-carbaldehyde (806 mg, 5.8 mmol) in anhydrous methanol (55 mL) was added sodium borohydride (500 mg, 13.2 mmol). The reaction mixture was stirred at room temperature overnight. Water (30 mL) was added. The mixture was evaporated. The resultant residue was treated with EtOAc (50 mL). The solution was dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (1-ethyl-4-methyl-1H-imidazol-5-yl)methanol (754 mg, 93% yield). The product was used without further purification.
Quantity
806 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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